1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL
Description
1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL (CAS: 954228-36-5) is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the 2-position and a pyrrolidin-3-ol group at the 4-position. The pyrimidine core contributes to its planar aromatic structure, while the pyrrolidine ring introduces conformational flexibility and a hydroxyl group capable of hydrogen bonding. This compound is of interest in medicinal chemistry, particularly as a building block for kinase inhibitors or other biologically active molecules due to its dual functionality (electron-withdrawing chlorine and polar hydroxyl group) .
Properties
IUPAC Name |
1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-8-10-3-1-7(11-8)12-4-2-6(13)5-12/h1,3,6,13H,2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZHVZSXNBBQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624517 | |
| Record name | 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954228-36-5 | |
| Record name | 1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloropyrimidine with pyrrolidine in the presence of a suitable base. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or dimethylformamide. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group in the pyrrolidine ring can be oxidized to a ketone or reduced to a methylene group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Reagents such as pyridinium chlorochromate or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrimidine derivatives.
- Oxidized or reduced pyrrolidine derivatives.
- Cyclized heterocyclic compounds .
Scientific Research Applications
Chemical Properties and Structure
1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL has the following chemical properties:
- Molecular Formula : C₈H₁₀ClN₃O
- Molecular Weight : 199.64 g/mol
- IUPAC Name : (S)-1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol
- CAS Number : 1379439-07-2
The compound's structure includes a pyrrolidine ring attached to a chloropyrimidine moiety, which is crucial for its biological activity.
Medicinal Chemistry Applications
-
Antiviral Activity :
Recent studies have indicated that derivatives of pyrimidine compounds exhibit antiviral properties. Specifically, this compound has shown promise as an inhibitor against various viral targets due to its ability to interfere with viral replication mechanisms . -
Cancer Research :
The compound has been investigated for its potential as a chemotherapeutic agent. Research indicates that pyrimidine derivatives can induce apoptosis in cancer cells, making them valuable in developing new cancer therapies. Case studies have shown that modifications of the pyrimidine structure can enhance cytotoxicity against specific cancer cell lines . -
Neurological Disorders :
There is emerging evidence suggesting that compounds similar to this compound may have neuroprotective effects. Studies have explored their role in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibits viral replication in vitro | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Modulates neurotransmitter systems |
Case Studies
-
Antiviral Efficacy :
A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antiviral activity against influenza virus strains. The compound was tested in vitro, showing up to 90% inhibition of viral replication at specific concentrations. -
Chemotherapeutic Potential :
In a clinical trial involving patients with advanced-stage cancer, modified versions of this compound were administered alongside standard treatments. Results indicated a synergistic effect, enhancing the overall efficacy of the treatment regimen while minimizing side effects. -
Neuroprotective Effects :
A research article highlighted the neuroprotective properties of this compound in models of Alzheimer's disease. The study found that it reduced amyloid-beta accumulation and improved cognitive function in treated subjects compared to controls.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL involves its interaction with specific molecular targets. The chloropyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity for certain targets. These interactions can modulate various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
2-Chloro-N-cyclopropyl-N-methylpyrimidin-4-amine (CAS: 138609-96-8)
- Substituent : Replaces the pyrrolidin-3-ol group with a cyclopropyl-methylamine moiety.
- The similarity score of 0.89 (vs. target compound) suggests structural overlap, but the lack of a hydroxyl group eliminates hydrogen-bonding capacity .
1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol
- Substituent: Features a cyclopropylamino group at the pyrimidine 6-position instead of chlorine.
- Properties: The cyclopropylamino group introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing chlorine in the target compound. This may alter binding affinity in enzymatic assays .
Ring Size Variation: Pyrrolidine vs. Piperidine
1-(2-Chloropyrimidin-4-YL)piperidin-3-ol (CAS: 945895-48-7)
- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered).
- Molecular weight is reported as 204.22 g/mol (Hill formula: C₁₂H₁₂O₃), though this may reflect a different substituent configuration .
Stereochemical Variants
(R)- and (S)-1-(2-Chloropyrimidin-4-yl)pyrrolidin-3-ol (CAS: 1083089-94-4 and 1379439-07-2)
- Stereochemistry : Enantiomers differing in the configuration of the pyrrolidine hydroxyl group.
- Implications : While physical properties (e.g., solubility, melting point) are identical, biological activity may diverge significantly. For example, the (R)-enantiomer could exhibit superior inhibitory potency in chiral enzyme targets .
Data Table: Key Comparative Properties
Table 1. Structural and Functional Comparison of this compound and Analogs
| Compound Name | CAS Number | Substituent/Ring Variation | Similarity Score | Key Properties |
|---|---|---|---|---|
| This compound | 954228-36-5 | Reference compound | - | Hydrogen-bonding capability, moderate lipophilicity |
| 2-Chloro-N-cyclopropyl-N-methylpyrimidin-4-amine | 138609-96-8 | Cyclopropyl-methylamine | 0.89 | High lipophilicity, no hydroxyl group |
| (R)-1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL | 1083089-94-4 | R-enantiomer | 0.88 | Potential chiral selectivity in bioactivity |
| 1-(2-Chloropyrimidin-4-YL)piperidin-3-ol | 945895-48-7 | Piperidine ring | - | Increased flexibility, MW: 204.22 g/mol |
| 1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol | - | Cyclopropylamino at pyrimidine-6 | - | Steric bulk, altered electronic effects |
Biological Activity
1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OL is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring and a chlorinated pyrimidine moiety. The presence of the chlorine atom in the pyrimidine ring enhances its chemical properties, potentially influencing its biological activity. The compound's chiral nature contributes to its selectivity in biological interactions, which is crucial for therapeutic efficacy.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may act as an inhibitor or modulator of various protein kinases, which are critical in cellular signaling pathways. For instance:
- Protein Kinase Inhibition : The compound has shown potential as an inhibitor of protein kinases involved in cancer progression and other diseases. Inhibiting these kinases can lead to altered cellular signaling, impacting cell proliferation and survival .
Biological Activity Data
The following table summarizes the biological activities associated with this compound based on various studies:
| Activity | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Protein Kinase Inhibition | SYK (Spleen Tyrosine Kinase) | 72 | |
| Enzyme Inhibition | NAPE-PLD | 72 | |
| Receptor Binding | Various Receptors | Varies |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of similar compounds, it was found that pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds structurally related to this compound demonstrated IC50 values in the nanomolar range against breast and colon cancer cells . This suggests that the compound may have similar potential in targeting cancerous cells.
Case Study 2: GPR119 Agonism
Another study highlighted the role of pyrimidine derivatives as agonists for G-protein-coupled receptors (GPR119), which are implicated in metabolic regulation. The ability to stimulate insulin release via GPR119 could position this compound as a candidate for diabetes treatment .
Synthesis and Applications
The synthesis of this compound involves multiple steps, typically starting from commercially available chlorinated pyrimidines. Its applications extend beyond medicinal chemistry into organic synthesis, where it serves as a versatile building block for developing more complex pharmaceutical agents .
Q & A
Basic: What are the optimal synthetic routes for 1-(2-chloropyrimidin-4-yl)pyrrolidin-3-ol, and how can purity be validated?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A validated approach includes refluxing intermediates (e.g., chloropyrimidine derivatives) with pyrrolidin-3-ol in solvents like xylene or toluene under inert conditions (25–30 hours) . Post-reaction, purification via recrystallization (methanol) or column chromatography ensures purity. To validate purity, use HPLC with reference standards (e.g., EP impurity guidelines, as seen in pharmaceutical reference materials ). For enantiopure synthesis, chiral resolution techniques (e.g., enzymatic separation) are critical, as demonstrated in (3S)-pyrrolidin-3-ol production .
Basic: How is the stereochemistry of pyrrolidin-3-ol derivatives characterized, and why is it significant?
Methodological Answer:
Chiral centers in pyrrolidin-3-ol derivatives (e.g., the 3S configuration) are analyzed using polarimetry, chiral HPLC, or X-ray crystallography. Stereochemistry impacts biological activity; for example, (3S)-enantiomers may exhibit higher receptor binding affinity . Synthetic protocols should specify stereocontrol methods (e.g., asymmetric catalysis or chiral auxiliaries) to avoid racemic mixtures.
Basic: What spectroscopic techniques are essential for structural elucidation?
Methodological Answer:
- NMR : H and C NMR identify substituents on the pyrimidine and pyrrolidine rings (e.g., chloropyrimidine protons at δ 8.5–9.0 ppm).
- IR : Confirms functional groups (e.g., hydroxyl stretch at ~3200 cm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHClNO: calc. 214.06).
Cross-referencing with databases (e.g., Reaxys) ensures accuracy .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from variability in assay conditions (e.g., cell lines, concentrations). To address this:
Reproduce Studies : Use standardized protocols (e.g., fixed IC measurement conditions).
Comparative Analysis : Test the compound alongside structurally similar derivatives (e.g., fluorophenyl-pyrrolidinols ).
Statistical Validation : Apply ANOVA or t-tests to assess significance.
Refer to qualitative research frameworks for systematic data interpretation .
Advanced: What computational strategies predict reactivity and synthetic feasibility?
Methodological Answer:
Tools like PISTACHIO and Reaxys assess retrosynthetic pathways by analyzing bond dissociation energies and steric effects . For example:
- Stepwise Scoring : Prioritize routes with high plausibility (>0.9) and minimal side reactions.
- Template Relevance : Match reaction steps to verified templates (e.g., chloropyrimidine couplings ).
- Feasibility Filters : Exclude steps requiring extreme conditions (e.g., >150°C).
Advanced: How to mitigate instability or hygroscopicity during storage?
Methodological Answer:
- Storage Conditions : Use desiccated environments (argon atmosphere, -20°C) to prevent hydrolysis of the chloropyrimidine group.
- Stabilizers : Add antioxidants (e.g., BHT) for oxygen-sensitive intermediates.
- Handling Protocols : Follow safety guidelines for hygroscopic compounds, including rapid transfer and glovebox use .
Advanced: What is the compound’s role in multi-step syntheses of bioactive molecules?
Methodological Answer:
The chloropyrimidine moiety acts as a versatile electrophile. For example:
Kinase Inhibitors : Suzuki-Miyaura coupling with boronic acids introduces aryl groups.
Antiviral Agents : Nucleophilic displacement with amines forms pyrimidine-amine derivatives .
Case Study: Vernakalant hydrochloride, a pyrrolidin-3-ol derivative, uses similar intermediates for antiarrhythmic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
